[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester
Overview
Description
[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester is a chemical compound with the molecular formula C17H30O3. It is known for its unique structure, which includes an octahydro-1H-inden-1-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester involves several steps. One common method includes the reaction of a suitable hexanoic acid derivative with an octahydro-1H-inden-1-yl compound under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate
- Methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate
Uniqueness
[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octahydro-1H-inden-1-yl group differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl (5R)-5-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3/t12-,13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSWVLLFYZHGD-VWPFQQQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858233 | |
Record name | Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135359-41-0 | |
Record name | 1H-Indene-1-pentanoic acid, octahydro-δ,7a-dimethyl-4-oxo-, methyl ester, [1R-[1α(R*),3aβ,7aα]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135359-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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